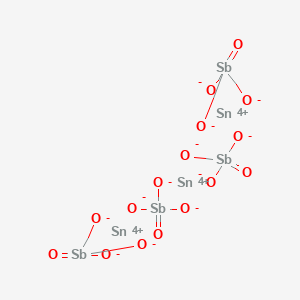
Stannic antimonate
Descripción general
Descripción
Stannic antimonate is an inorganic compound composed of tin (IV) and antimony (V) with the general formula SnSbO₄. It is known for its stability and resistance to chemical attacks, making it a valuable material in various scientific and industrial applications .
Mecanismo De Acción
Target of Action
Stannic antimonate, also known as tin(4+);tetrastiborate, is primarily used as an inorganic ion exchanger . Its primary targets are various metal ions, including Zn²⁺, Mn²⁺, Cu²⁺, and Ni²⁺ . These metal ions play crucial roles in various biological and environmental processes.
Mode of Action
This compound interacts with its targets (metal ions) through a process known as ion exchange . In this process, the this compound compound exchanges its own ions with those of the target metal ions in a solution . This interaction leads to the adsorption of the target metal ions onto the this compound compound .
Biochemical Pathways
It’s known that antimony, a component of this compound, can affect various microbial processes . For instance, antimony can influence the uptake, efflux, oxidation of antimonite, and reduction of antimonate in bacteria .
Pharmacokinetics
It’s known that this compound has good ion exchange capacity and exhibits regeneration phenomenon after heating at elevated temperatures . This suggests that the compound may have unique pharmacokinetic properties that influence its bioavailability.
Result of Action
The primary result of this compound’s action is the separation of target metal ions from a solution . For example, it has been demonstrated that this compound can achieve quantitative separation of Zn²⁺ from Mn²⁺, Cu²⁺, and Ni²⁺ . This separation is achieved through the ion exchange process, where Zn²⁺ ions are almost completely adsorbed onto the this compound compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its ion exchange capacity can be affected by temperature . Specifically, the ion exchange capacity of this compound is almost completely regained when determined on regenerated exchanger samples after heating at elevated temperatures . This suggests that temperature is a key environmental factor that influences the action, efficacy, and stability of this compound.
Métodos De Preparación
Stannic antimonate can be synthesized through several methods. One common synthetic route involves the reaction of stannic chloride (SnCl₄) with antimony pentachloride (SbCl₅) in an aqueous solution, followed by hydrolysis to form the desired compound . Another method includes the sol-gel technique, where stannic chloride and antimony chloride are mixed in a specific molar ratio and subjected to controlled hydrolysis and condensation reactions . Industrial production often involves similar methods but on a larger scale, ensuring the purity and consistency of the final product .
Análisis De Reacciones Químicas
Stannic antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with strong acids and bases, forming different products depending on the reaction conditions . For example, in the presence of hydrochloric acid, this compound can form hexachlorostannate complexes . Common reagents used in these reactions include hydrochloric acid, nitric acid, and sodium hydroxide . The major products formed from these reactions are typically tin and antimony oxides or hydroxides .
Aplicaciones Científicas De Investigación
Stannic antimonate has a wide range of scientific research applications. In chemistry, it is used as an inorganic ion exchanger due to its high ion exchange capacity and thermal stability . In biology and medicine, it has been studied for its potential use in radiation therapy and as a component in drug delivery systems . Industrially, this compound is used in the treatment of radioactive liquid wastes and as a catalyst in various chemical reactions .
Comparación Con Compuestos Similares
Stannic antimonate is unique compared to other similar compounds such as stannic oxide (SnO₂) and antimony oxide (Sb₂O₅) due to its combined properties of tin and antimony . While stannic oxide is known for its use in ceramics and glass, and antimony oxide is used as a flame retardant, this compound’s ion exchange capacity and stability make it particularly valuable in applications requiring high chemical resistance and thermal stability . Other similar compounds include stannic antimony silicate and lead antimonate, which also exhibit unique properties but differ in their specific applications and chemical behaviors .
Propiedades
IUPAC Name |
tin(4+);tetrastiborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/16O.4Sb.3Sn/q;;;;12*-1;;;;;3*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDBZZCMDZXBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16Sb4Sn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12673-86-8 | |
| Record name | Stannic antimonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012673868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STANNIC ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AU5F0U54X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
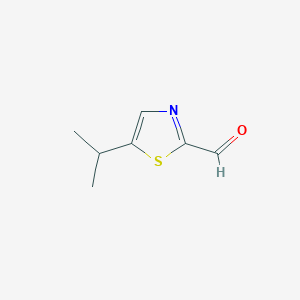
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

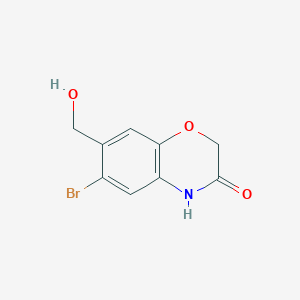
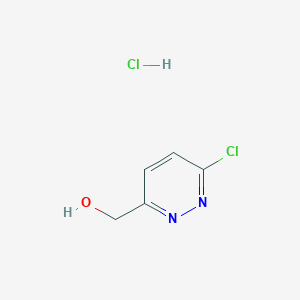
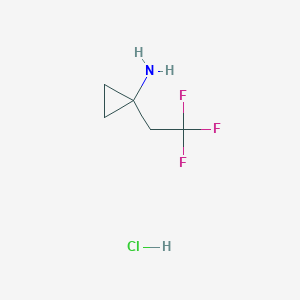
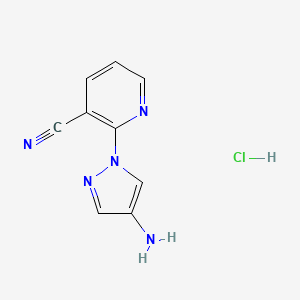

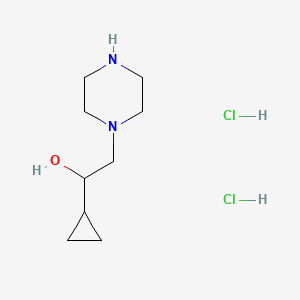
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
